1-butyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE is a complex organic compound that belongs to the quinoline and thiazole families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thiazole moiety. Common reagents and conditions include:
Starting Materials: Quinoline derivatives, thiazole derivatives
Reagents: Acids, bases, oxidizing agents, reducing agents
Conditions: Elevated temperatures, inert atmosphere, specific solvents
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates
Purification: Techniques like crystallization, chromatography
Scalability: Adjustments to reaction conditions for large-scale production
Chemical Reactions Analysis
Types of Reactions
1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide
Reduction: Removal of oxygen atoms or addition of hydrogen, using reducing agents like sodium borohydride
Substitution: Replacement of functional groups, using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its interactions with biological macromolecules
Medicine: Potential therapeutic agent for treating diseases
Industry: Used in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of 1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity
Receptors: Binding to cellular receptors to modulate signaling pathways
Pathways: Involvement in metabolic or signaling pathways
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores
Thiazole Derivatives: Compounds with similar thiazole moieties
Uniqueness
1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE is unique due to its specific combination of quinoline and thiazole structures, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-butyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3S/c1-3-4-9-21-13-8-6-5-7-12(13)15(22)14(17(21)24)16(23)20-18-19-11(2)10-25-18/h5-8,10,22H,3-4,9H2,1-2H3,(H,19,20,23) |
InChI Key |
MMTJZZJUWRAYDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C)O |
Origin of Product |
United States |
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